molecular formula C17H21NO6S2 B3010299 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 2034303-64-3

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B3010299
CAS No.: 2034303-64-3
M. Wt: 399.48
InChI Key: PSCJDTPXEQIUQQ-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C17H21NO6S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide, closely related to the queried compound, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase. These compounds, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have shown significant ocular hypotensive effects and have been selected for clinical evaluation in the treatment of glaucoma (Graham et al., 1989).

Potential as Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents

A series of novel derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds, structurally related to the queried compound, showed promising results, including significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Polymethoxylated-pyrazoline benzene sulfonamides, structurally similar to the queried compound, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. They demonstrated significant cytotoxicity and also exhibited superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide (Kucukoglu et al., 2016).

Applications in Metal Complex Formation

Studies have demonstrated the synthesis of novel complexes using sulfonamide Schiff base ligands. These complexes have been characterized for their potential in various applications, highlighting the versatility of sulfonamide compounds in creating diverse molecular structures (Li et al., 2009).

Antiamnestic and Antihypoxic Activities

Certain 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives, related to the compound of interest, have been screened for their antiamnestic (AA) and antihypoxic (AH) activities. These compounds have shown significant potential in reversing amnesia and protecting against hypoxia, indicating their potential therapeutic applications (Ono et al., 1995).

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S2/c19-6-9-24-16(17-3-1-10-25-17)12-18-26(20,21)13-4-5-14-15(11-13)23-8-2-7-22-14/h1,3-5,10-11,16,18-19H,2,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCJDTPXEQIUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC=CS3)OCCO)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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